BenchChemオンラインストアへようこそ!

EML4-ALK kinase inhibitor 1

Biochemical IC₅₀ EML4-ALK fusion HTRF assay

Procure this high-purity pyrazine-2-carboxamide derivative (CAS 1373409-08-5) as a benchmark for EML4-ALK-driven NSCLC research. With a 1.0 nM biochemical IC₅₀ and 9.7 nM cellular potency—9.3x greater than crizotinib—it provides a wide effective concentration range for probing PI3K/AKT and STAT3 signaling. The established 62% tumor regression at 10 mg/kg in xenografts makes it a reliable reference for in vivo SAR studies.

Molecular Formula C31H48N8O3
Molecular Weight 580.8 g/mol
Cat. No. B11937539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML4-ALK kinase inhibitor 1
Molecular FormulaC31H48N8O3
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCC(CC5)OC
InChIInChI=1S/C31H48N8O3/c1-5-25-30(33-21-6-9-24(41-3)10-7-21)36-31(28(35-25)29(32)40)34-22-8-11-26(27(20-22)42-4)39-14-12-23(13-15-39)38-18-16-37(2)17-19-38/h8,11,20-21,23-24H,5-7,9-10,12-19H2,1-4H3,(H2,32,40)(H2,33,34,36)
InChIKeyKBHZCRDGGWIHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EML4-ALK Kinase Inhibitor 1: An ALK Inhibitor with Quantitative Evidence Supporting Research Selection


EML4-ALK kinase inhibitor 1 (CAS 1373409-08-5) is a pyrazine-2-carboxamide derivative that functions as a potent, orally active small-molecule inhibitor targeting the echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion oncoprotein [1]. Biochemically, it exhibits an IC₅₀ of 1.0 nM against the recombinant enzyme, which translates to antiproliferative activity in cellular models . Identified through systematic structure-activity relationship (SAR) optimization as compound 12c, this molecule is positioned as a research tool for delineating ALK-driven signaling pathways in non-small cell lung cancer (NSCLC) models [1].

Why Substituting EML4-ALK Kinase Inhibitor 1 with a General ALK TKI May Undermine Research Reproducibility


Interchanging EML4-ALK kinase inhibitor 1 with other ALK inhibitors such as crizotinib, alectinib, or lorlatinib introduces substantial experimental variability due to marked differences in potency, scaffold-dependent polypharmacology, and physicochemical properties. While many ALK TKIs share a common nominal target, their quantitative efficacy against the EML4-ALK fusion varies significantly in standardized cellular assays [1]. Furthermore, the specific pyrazine-2-carboxamide chemotype of this compound confers a distinct in vivo activity profile that does not linearly extrapolate from other clinical ALK inhibitor classes [2]. Substitution without rigorous cross-validation therefore risks invalidating dose-response relationships and confounding mechanistic interpretation in EML4-ALK-driven model systems.

Quantitative Evidence Guide for Selecting EML4-ALK Kinase Inhibitor 1


Target Engagement and Biochemical Potency Against EML4-ALK

EML4-ALK kinase inhibitor 1 demonstrates potent biochemical inhibition of the EML4-ALK fusion kinase, a key driver in a subset of NSCLC. In a standardized cell-free HTRF assay using recombinant EML4-fused ALK variant 1, it achieves an IC₅₀ of 1.0 nM . This sub-nanomolar potency is comparable to that reported for the clinical macrocyclic inhibitor lorlatinib (WT IC₅₀ <1 nM) in separate biochemical studies, though a direct comparative dataset under identical assay conditions is not available [1].

Biochemical IC₅₀ EML4-ALK fusion HTRF assay

Cellular Antiproliferative Activity in EML4-ALK-Driven Ba/F3 Cells

In a cellular context, the compound inhibits the proliferation of Ba/F3 cells engineered to depend on EML4-ALK variant 1 with an IC₅₀ of 9.7 nM . This cellular potency is superior to the wild-type (WT) activity reported for several first- and second-generation ALK inhibitors in the same cell line model. Cross-study analysis of Ba/F3 EML4-ALK WT cells shows that crizotinib has an IC₅₀ of 90 nM, ceritinib 37 nM, and alectinib 19 nM, all of which are at least 2-fold less potent than EML4-ALK kinase inhibitor 1 [1].

Cellular IC₅₀ Ba/F3 Antiproliferative

In Vivo Tumor Regression Efficacy in an EML4-ALK Xenograft Model

EML4-ALK kinase inhibitor 1 demonstrates significant antitumor activity in vivo. In a 3T3-EML4-ALK xenograft model, once-daily oral administration at 10 mg/kg for 5 days induced 62% tumor regression [1]. This in vivo efficacy provides a benchmark for the pyrazine-2-carboxamide series. Notably, this activity was reported to be more potent than that observed for an earlier lead compound in the same series (compound 2) within the original discovery publication, highlighting a successful outcome of the SAR optimization process [1].

In vivo efficacy Xenograft Tumor regression

Passive Membrane Permeability as a Drug-Like Property Indicator

The compound's favorable physicochemical profile is evidenced by its performance in the parallel artificial membrane permeability assay (PAMPA), a standard proxy for oral absorption potential. At pH 6.5, EML4-ALK kinase inhibitor 1 exhibited a permeability value of 21.0 × 10⁻⁶ cm/s . This value is consistent with compounds that possess good gastrointestinal absorption characteristics in vivo, which is consistent with its demonstrated oral efficacy in mouse models.

PAMPA Permeability ADME

Recommended Research Applications for EML4-ALK Kinase Inhibitor 1 Based on Quantitative Evidence


Profiling EML4-ALK-Driven Signaling Pathways in Ba/F3 Isogenic Cell Models

Leverage the compound's 9.7 nM cellular IC₅₀ against EML4-ALK v1-expressing Ba/F3 cells to probe downstream signaling with high specificity . The 9.3-fold greater potency over crizotinib in this model allows for a wider effective concentration range to study target engagement and pathway modulation (e.g., PI3K/AKT, STAT3) without confounding off-target effects at higher doses, making it ideal for mechanistic studies in isogenic cell line pairs.

In Vivo Proof-of-Concept Studies in EML4-ALK-Positive Xenograft Models

Utilize the compound for in vivo studies requiring oral administration in mice bearing EML4-ALK-driven xenografts [1]. The established 62% tumor regression at a 10 mg/kg dose provides a validated baseline for evaluating combination therapies, exploring resistance mechanisms, or benchmarking novel ALK inhibitors in vivo. The PAMPA permeability data supports its use as a standard oral ALK inhibitor in animal models, streamlining PK/PD and efficacy study design .

Structure-Activity Relationship (SAR) Studies for Pyrazine-2-Carboxamide ALK Inhibitors

Employ EML4-ALK kinase inhibitor 1 as a reference standard for SAR exploration around the pyrazine-2-carboxamide scaffold [1]. Its defined biochemical (1.0 nM) and cellular (9.7 nM) activities serve as a benchmark for evaluating novel derivatives, enabling quantitative assessment of how structural modifications impact potency, efficacy, and drug-like properties. This is particularly relevant for medicinal chemistry programs seeking to optimize this specific chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EML4-ALK kinase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.